molecular formula C12H16N6O2S3 B2706398 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392318-85-3

3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2706398
CAS No.: 392318-85-3
M. Wt: 372.48
InChI Key: GSLVVAGHLXNUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are used in various fields due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For thiadiazoles, the ring structure contains two nitrogen atoms, two carbon atoms, and one sulfur atom .


Physical and Chemical Properties Analysis

For the related compound 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE, it has a melting point of 202 °C and a predicted boiling point of 261.2±23.0 °C. Its predicted density is 1.372±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against various microbial strains. For instance, Farag et al. (2009) reported the synthesis of thiadiazole derivatives incorporating a pyrimidine ring, demonstrating their potential in antimicrobial applications. Similarly, Gomha et al. (2017) explored novel thiazole and thiadiazole derivatives as potent anticancer agents, indicating the versatility of these compounds in therapeutic research. The structural modifications and bioactivity assessments underline the compounds' potential in designing new treatments for microbial infections and cancer (Farag, Kheder, & Mabkhot, 2009; Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Photodynamic Therapy for Cancer Treatment

Thiadiazole derivatives have also been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with thiadiazole derivatives, demonstrating high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells. The research highlights the application of thiadiazole derivatives in developing new photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activities

The synthesis and preliminary study of thiadiazole derivatives have garnered attention due to their broad biological activities. Ameen and Qasir (2017) designed new derivatives hoping to explore their antibacterial and antifungal activities. This research underscores the continuous interest in thiadiazole derivatives for their potential biological applications, including as antibacterial and antifungal agents (Ameen & Qasir, 2017).

Safety and Hazards

The related compound 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE has been classified as an irritant. It may cause skin and eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S3/c1-6(2)4-8(19)13-11-17-18-12(23-11)21-5-9(20)14-10-16-15-7(3)22-10/h6H,4-5H2,1-3H3,(H,13,17,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVVAGHLXNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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